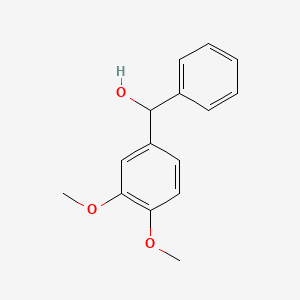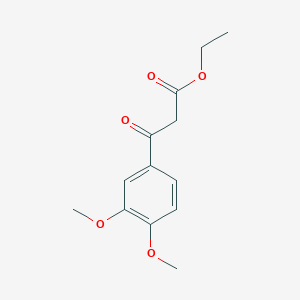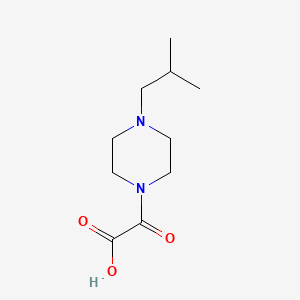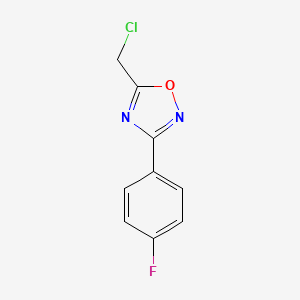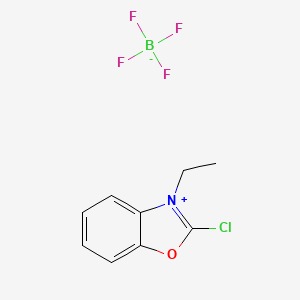![molecular formula C13H10F3N B1586165 4'-(Trifluorometil)-[1,1'-bifenil]-4-amina CAS No. 57688-34-3](/img/structure/B1586165.png)
4'-(Trifluorometil)-[1,1'-bifenil]-4-amina
Descripción general
Descripción
La 4’-Trifluorometil-bifenil-4-ilamina es un compuesto químico con la fórmula molecular C13H10F3N y un peso molecular de 237,22 g/mol . Se caracteriza por la presencia de un grupo trifluorometilo unido a una estructura de bifenilo, que incluye un grupo amina en la posición para. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Aplicaciones Científicas De Investigación
La 4’-trifluorometil-bifenil-4-ilamina se utiliza en varios campos de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Se emplea en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de cristales líquidos y otros materiales avanzados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la 4’-trifluorometil-bifenil-4-ilamina generalmente implica los siguientes pasos:
Formación de la estructura de bifenilo: El paso inicial implica la formación de la estructura de bifenilo a través de una reacción de acoplamiento, como el acoplamiento de Suzuki-Miyaura, que utiliza catalizadores de paladio y ácidos bórnicos.
Introducción del grupo trifluorometilo: El grupo trifluorometilo se introduce utilizando reactivos como el yoduro de trifluorometilo o el sulfonato de trifluorometilo bajo condiciones específicas.
Métodos de producción industrial: La producción industrial de 4’-trifluorometil-bifenil-4-ilamina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Los factores clave incluyen el control de la temperatura, la elección de los disolventes y las técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: La 4’-trifluorometil-bifenil-4-ilamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los correspondientes derivados nitro o hidroxilo.
Reducción: Las reacciones de reducción utilizando agentes reductores como el hidruro de aluminio y litio pueden convertir el grupo amina en una alquilamina.
Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila y nucleófila, particularmente en el anillo aromático.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, condiciones anhidras.
Sustitución: Agentes halogenantes, nucleófilos como aminas o alcoholes, catalizadores como paladio o cobre.
Productos principales formados:
Oxidación: Derivados nitro, derivados hidroxilo.
Reducción: Alquilaminas.
Sustitución: Bifenilos halogenados, bifenilos alquilados.
Mecanismo De Acción
El mecanismo de acción de la 4’-trifluorometil-bifenil-4-ilamina implica su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores y proteínas, modulando su actividad.
Vías involucradas: Puede influir en las vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis.
Compuestos similares:
- 4’-Fluorobifenil-4-ilamina
- 4’-Clorobifenil-4-ilamina
- 4’-Bromobifenil-4-ilamina
Comparación:
- Singularidad: La presencia del grupo trifluorometilo en la 4’-trifluorometil-bifenil-4-ilamina imparte propiedades únicas como una mayor lipofilia y estabilidad metabólica en comparación con sus análogos halogenados.
- Reactividad: El grupo trifluorometilo también influye en la reactividad del compuesto, haciéndolo más resistente a la degradación metabólica y mejorando su afinidad de unión a los objetivos biológicos .
En conclusión, la 4’-trifluorometil-bifenil-4-ilamina es un compuesto versátil con aplicaciones significativas en la investigación científica. Su estructura química y propiedades únicas la convierten en una herramienta valiosa en varios campos, incluida la química, la biología, la medicina y la industria.
Comparación Con Compuestos Similares
- 4’-Fluorobiphenyl-4-ylamine
- 4’-Chlorobiphenyl-4-ylamine
- 4’-Bromobiphenyl-4-ylamine
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 4’-trifluoromethyl-biphenyl-4-ylamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs.
- Reactivity: The trifluoromethyl group also influences the compound’s reactivity, making it more resistant to metabolic degradation and enhancing its binding affinity to biological targets .
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKIAMYXBRKPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382227 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57688-34-3 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57688-34-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
